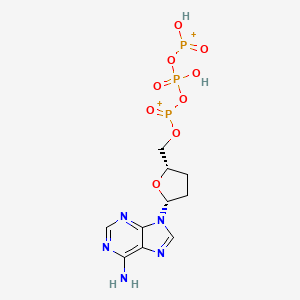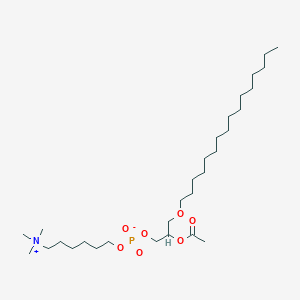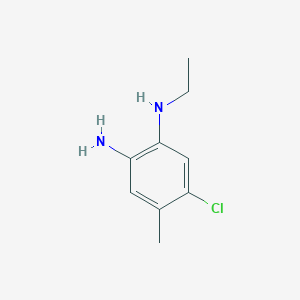
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . It is a derivative of benzene, characterized by the presence of chloro, ethyl, and methyl groups attached to the benzene ring along with two amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pressure-sensitive adhesives and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-N1-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.
1,4-Benzenediamine, 2-methyl-: Another benzene derivative with different substitution patterns.
Uniqueness
5-Chloro-N1-ethyl-4-methylbenzene-1,2-diamine is unique due to its specific combination of chloro, ethyl, and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H13ClN2 |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
4-chloro-2-N-ethyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5,12H,3,11H2,1-2H3 |
InChI-Schlüssel |
IUIUBYFOESYTPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C(=C1)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


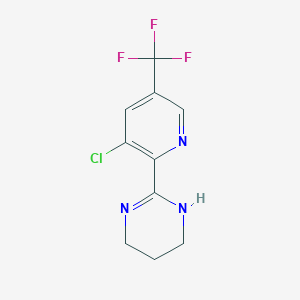
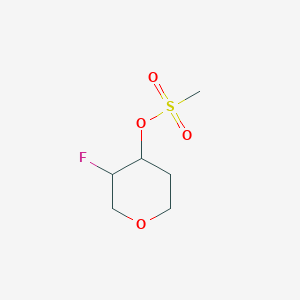
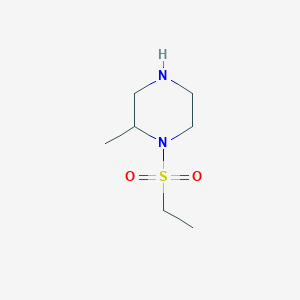
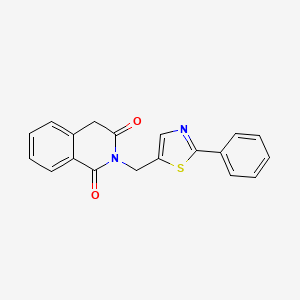
![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
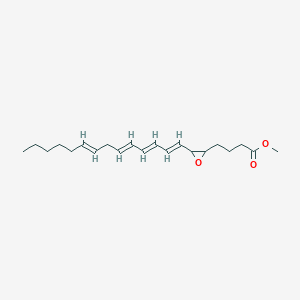
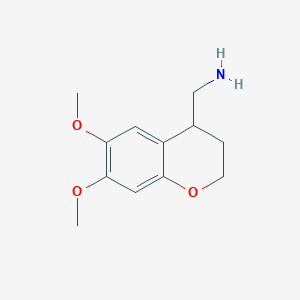
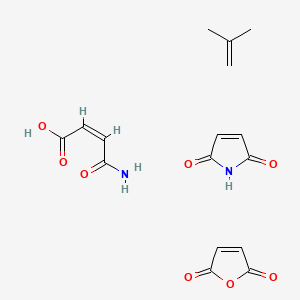
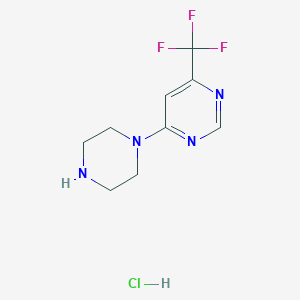
![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
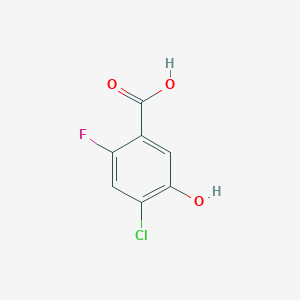
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
